molecular formula C32H58NO11P B593997 KOdiA-PC CAS No. 439904-33-3

KOdiA-PC

Número de catálogo B593997
Número CAS: 439904-33-3
Peso molecular: 663.8
Clave InChI: PEZXEQJZQAVYCZ-NLMPBQEBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KOdiA-PC, also known as 1-(Palmitoyl)-2-(5-keto-6-octene-dioyl)phosphatidylcholine, is one of the most potent CD36 ligands of the oxidized low-density lipoprotein (oxLDL) species . It is identified as a phosphatidylcholine species containing fragmented oxidized short-chain fatty acid residues at the sn-2 position .


Synthesis Analysis

KOdiA-PC is synthesized from oxLDL particles, which contain low molecular weight species that are cytotoxic and proatherogenic . It is one of the phosphatidylcholine species that were recently isolated and purified from oxLDL .


Molecular Structure Analysis

The molecular structure of KOdiA-PC is complex. It is a phosphatidylcholine species containing fragmented oxidized short-chain fatty acid residues at the sn-2 position .


Chemical Reactions Analysis

KOdiA-PC is one of the most potent CD36 ligands of the oxLDL species . It confers CD36 scavenger receptor binding affinity to LDL at a frequency of only 2 to 3 KOdiA-PC molecules/LDL particle .


Physical And Chemical Properties Analysis

KOdiA-PC has a molecular weight of 664.00 and a formula of C32H58NO11P . It appears as a liquid and is colorless to light yellow .

Aplicaciones Científicas De Investigación

Specific Scientific Field

The study falls under the field of Biomedical Research , specifically focusing on Aging, Vascular Dysfunction, and Bacterial Lung Injury .

Summary of the Application

The researchers investigated the effects of six Tr-OxPL species, including KOdiA-PC, on endothelial dysfunction and lung inflammation caused by heat-killed Staphylococcus aureus (HKSA) in mice of different ages .

Methods of Application or Experimental Procedures

The experiment involved young (aged 2–4 months) and old (aged 12–18 months) mice, organotypic culture of precisely cut lung slices, and endothelial cells (mLEC) isolated from young and old mice . The researchers studied the combined effects of HKSA and Tr-OxPLs on these subjects .

Results or Outcomes

The combination of HKSA and Tr-OxPLs caused a higher degree of vascular leak, accumulation of inflammatory cells and protein in bronchoalveolar lavage, and inflammatory gene expression in old mice lungs . The L37pA peptide targeting the CD36 receptor attenuated Tr-OxPL-induced endothelial cell permeability in young and old mLEC and ameliorated KOdiA-PC-induced vascular leak and lung inflammation in vivo . Finally, CD36 knockout mice showed better resistance to KOdiA-PC-induced lung injury in both age groups .

  • Suppression of Toll-like receptor 4 activation by endogenous oxidized phosphatidylcholine, KOdiA-PC by inhibiting LPS binding to MD2

    • Summary : This study investigated the effect of KOdiA-PC on the activation of Toll-like receptor 4 (TLR4), a receptor that plays a crucial role in innate immunity .
    • Methods : The researchers used RAW264.7 macrophages and examined the levels of TNF-α, IFN-β, and COX-2 mRNA and protein. They also performed an in vitro binding assay to determine LPS binding to MD2 .
    • Results : KOdiA-PC was found to prevent the activation of TLR4-signaling components, leading to a decrease in TNF-α, IFN-β, and COX-2 expression. It was also found to interrupt LPS binding to MD2, a TLR4 co-receptor .
  • Dyslipidemia associated oxidised LDL induces platelet hyperactivity

    • Summary : This study explored the role of KOdiA-PC in platelet hyperactivity associated with dyslipidemia .
    • Methods : The researchers used pharmacological inhibitors and confirmed that PDE3A activation needed sequential activation of Src, Syk, and protein kinase C (PKC), and that the signaling events lay downstream of CD36 .
    • Results : The study suggested that KOdiA-PC plays a role in platelet hyperactivity associated with dyslipidemia .

Direcciones Futuras

There is increasing evidence that oxidized phospholipids like KOdiA-PC play an important role in atherosclerosis . Future research will likely focus on understanding the role of KOdiA-PC and other oxidized phospholipids in atherosclerosis and exploring therapeutic interventions that can inhibit their interaction with vessel wall cells .

Propiedades

IUPAC Name

[(2R)-2-[(E)-7-carboxy-5-oxohept-6-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-31(37)41-26-29(27-43-45(39,40)42-25-24-33(2,3)4)44-32(38)21-18-19-28(34)22-23-30(35)36/h22-23,29H,5-21,24-27H2,1-4H3,(H-,35,36,39,40)/b23-22+/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZXEQJZQAVYCZ-NLMPBQEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58NO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

KOdiA-PC

Citations

For This Compound
203
Citations
MJ Kim, NY Choi, JE Koo, SY Kim, SM Joung… - Inflammation …, 2013 - Springer
… Of the oxPLs, KOdiA-PC contains an α,β-unsaturated … However, TLR4 regulation by KOdiA-PC and its target in the … Our results demonstrated that KOdiA-PC suppressed the expression …
Number of citations: 28 link.springer.com
Y Ke, P Karki, Y Li, K Promnares, CO Zhang… - Cells, 2023 - mdpi.com
… and old mLEC and ameliorated KOdiA-PC-induced vascular leak and lung inflammation in vivo. Finally, CD36 knockout mice showed better resistance to KOdiA-PC-induced lung injury …
Number of citations: 1 www.mdpi.com
S Lee, A Eguchi, K Sakamoto, S Matsumura… - Biomedical …, 2015 - jstage.jst.go.jp
… KOdiA-PC, suggesting a conscious perception of the lipid in the animals. We assessed the involvement and role of CD36 in the KOdiA-PC … ity to perceive KOdiA-PC, suggesting the …
Number of citations: 13 www.jstage.jst.go.jp
X Liao, JC Sluimer, Y Wang, M Subramanian, K Brown… - Cell metabolism, 2012 - cell.com
… or 50 mg/ml of KOdiA-PC plus 0.5 mM thapsigargin (KOdiA-PC + Tg). Double membranes are … Similar data were obtained in macrophages incubated with KOdiA-PC/thapsigargin and in …
Number of citations: 634 www.cell.com
VK Mishra, MN Palgunachari, JS Hudson… - … et Biophysica Acta (BBA …, 2011 - Elsevier
… the binding with KodiA-PC (−3.67 ± 0.13 Kcal/mol). Incorporation of a small amount of KOdiA-PC (5 … of oxidized sn-2 chain of KOdiA-PC. Our results have unambiguously established the …
Number of citations: 15 www.sciencedirect.com
S Tsuzuki, M Yamasaki, Y Kozai… - The journal of …, 2017 - academic.oup.com
… Consistent with our previous results (19), KOdiA-PC but not PAPC inhibited the binding of fl-oxLDL to a synthetic peptide consisting of CD36 150–168 immobilized on a streptavidin-…
Number of citations: 9 academic.oup.com
M Takai, S Tsuzuki, Y Matsuno, Y Kozai… - Bioscience …, 2013 - Taylor & Francis
… AFL-oxLDL binding to the wells pretreated with CD36150{166 was completely inhibited in the presence of KOdiA-PC. C, Analysis of AFL-oxLDL binding to the wells pretreated with …
Number of citations: 12 www.tandfonline.com
EF Craparo, M Cabibbo, A Conigliaro, MM Barreca… - Pharmaceutics, 2021 - mdpi.com
… -octene-dioyl)phosphatidylcholine (KOdia-PC), chosen because it … were characterized in terms of KOdia-PC and Rapa content, … Moreover, the targeting effect of KOdia-PC present on the …
Number of citations: 10 www.mdpi.com
P Karki, CO Zhang, K Promnares, Y Li, Y Ke… - Cellular …, 2023 - Elsevier
… HPAECs were exposed to HKSA alone or in combination with submaximal concentrations of KOdiA-PC, PAZ-PC, PGPC, POVPC (30 μg/ml), PONPC (60 μg/ml) or Lyso-PC (15 μg/ml) …
Number of citations: 3 www.sciencedirect.com
KA Walton, BG Gugiu, M Thomas, RJ Basseri… - Journal of lipid …, 2006 - ASBMB
… 5-Keto-6-octendioic acid ester of 2-phosphatidylcholine (KOdiA-PC) was 500-fold more … inhibitor GW4869 reduces the inhibitory effect of OxPAPC and KOdiA-PC. We also show that cell-…
Number of citations: 63 www.jlr.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.